molecular formula C22H21N3O4 B11370027 3,5-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

3,5-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11370027
M. Wt: 391.4 g/mol
InChI Key: XFDZNIPHMVZETL-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is known for its biological activity, and an oxadiazole ring, which is often found in compounds with antimicrobial and anticancer properties.

Preparation Methods

The synthesis of 3,5-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran core and the oxadiazole ring. The synthetic route typically starts with the preparation of the benzofuran intermediate, followed by the introduction of the oxadiazole moiety through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

3,5-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes and receptors, while the oxadiazole ring can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzofuran and oxadiazole derivatives, such as:

    Benzofuran-2-carboxamide: Known for its antimicrobial properties.

    1,2,5-oxadiazole-3-carboxamide: Studied for its anticancer activity.

What sets 3,5-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide apart is its unique combination of the benzofuran and oxadiazole moieties, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

3,5-dimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-12(2)27-16-8-6-15(7-9-16)19-21(25-29-24-19)23-22(26)20-14(4)17-11-13(3)5-10-18(17)28-20/h5-12H,1-4H3,(H,23,25,26)

InChI Key

XFDZNIPHMVZETL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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